LU-32-176B -

LU-32-176B

Catalog Number: EVT-274037
CAS Number:
Molecular Formula: C23H24F2N2O2
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LU32-176B is a bioactive chemical.
Overview

LU-32-176B is a synthetic organic compound recognized for its role as a selective inhibitor of gamma-aminobutyric acid transporter 1 (GAT1). It has been shown to produce synergistic anticonvulsant effects when combined with inhibitors of gamma-aminobutyric acid transporter 2 (GAT2) and is being investigated for its potential therapeutic applications in neurological disorders, particularly epilepsy .

Source and Classification

LU-32-176B is classified as a pharmacological agent within the category of GABA transporter inhibitors. Its structure is an N-substituted analog of exo-tetrahydropyran-2-one, sharing similarities with other compounds such as 4,4-bis(4-fluorophenyl)butyric acid. The compound has been synthesized and studied primarily in academic and pharmaceutical research settings, focusing on its biochemical properties and potential applications in neuroscience.

Synthesis Analysis

Methods

The synthesis of LU-32-176B involves several steps, typically starting with the formation of the benzoxazole ring through cyclization reactions. This is followed by the introduction of a butylamino group. The synthesis generally employs solvents like dimethyl sulfoxide (DMSO) and may require catalytic assistance to enhance reaction efficiency.

Technical Details

The synthetic route can be outlined as follows:

  1. Formation of the Benzoxazole Ring: This step involves cyclizing an appropriate precursor compound.
  2. Introduction of the Butylamino Group: The benzoxazole intermediate reacts with a butylamine derivative under controlled conditions.

These methods are designed to optimize yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure

LU-32-176B features a complex molecular structure characterized by a benzoxazole core substituted with a butylamino group. The presence of fluorine atoms on the phenyl rings enhances its pharmacological activity by influencing binding interactions with target proteins .

Data

The molecular formula and weight are critical for understanding its reactivity and interactions:

  • Molecular Formula: C₁₅H₁₈F₂N₂O
  • Molecular Weight: Approximately 286.31 g/mol
Chemical Reactions Analysis

Reactions

LU-32-176B undergoes various chemical reactions, including:

  1. Oxidation: Particularly at the benzoxazole ring.
  2. Reduction: Possible at the butylamino group.
  3. Substitution: Involving fluorine atoms on the phenyl rings.

Common reagents used include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Technical Details

These reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants, which are crucial for optimizing yields and selectivity.

Mechanism of Action

LU-32-176B acts primarily by inhibiting gamma-aminobutyric acid transporter 1, leading to increased concentrations of gamma-aminobutyric acid in the synaptic cleft. This enhancement promotes gamma-aminobutyric acidergic neurotransmission, which is vital for regulating neuronal excitability and preventing seizures .

Physical and Chemical Properties Analysis

Physical Properties

LU-32-176B is characterized by:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like DMSO.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions.
  • Reactivity: Engages in oxidation, reduction, and substitution reactions as previously described.

Relevant data from studies indicate that LU-32-176B maintains its efficacy across various pH levels, making it suitable for biological applications .

Applications

LU-32-176B has several significant scientific applications:

  1. Neuroscience Research: Used to investigate the roles of gamma-aminobutyric acid transporters in neuronal signaling.
  2. Pharmacology: Explored for its potential to develop new anticonvulsant drugs targeting epilepsy and other neurological disorders.
  3. Cell Biology Studies: Assists in understanding the impact of gamma-aminobutyric acid transporter inhibition on different cell types, including astrocytes .
Introduction to LU-32-176B in Neuropharmacological Research

LU-32-176B represents a structurally distinct compound within the class of GABA transporter 1 (GAT1)-selective inhibitors. Its development stems from efforts to pharmacologically modulate synaptic GABA levels, leveraging the critical role of GABAergic inhibition in regulating neuronal excitability. As a candidate therapeutic agent primarily investigated for epilepsy, LU-32-176B functions by targeting the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic tone. Its molecular structure differentiates it from classical inhibitors like tiagabine, potentially conferring unique pharmacokinetic or binding properties relevant to neuropharmacology [2] [4].

Neurochemical Context: GABAergic System Modulation and Epileptogenesis

The GABAergic system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), essential for maintaining the balance between neuronal excitation and inhibition. Approximately 60–75% of CNS inhibitory synapses utilize GABA, underpinning its fundamental role in preventing runaway neuronal excitation characteristic of epileptic seizures [2] [5]. GABA homeostasis within the synaptic cleft is dynamically regulated by four distinct GABA transporters (GATs): GAT1 (SLC6A1), BGT-1 (SLC6A12), GAT2 (SLC6A13), and GAT3 (SLC6A11). Among these, GAT1 is the most abundant and is predominantly located on presynaptic GABAergic neurons and astrocytes [2] [4].

Table 1: Key Characteristics of GABA Transporter (GAT) Subtypes

TransporterSLC6 GenePrimary Localization in CNSKey Uptake SubstratesKnown Selective Inhibitors
GAT1SLC6A1Presynaptic neurons, astrocytesGABA, nipecotic acidTiagabine, LU-32-176B, NO-711
BGT-1SLC6A12Renal medullary cells, some astrocytesGABA, betaineEF1502, NNC 05-2045
GAT2SLC6A13Leptomeningeal cellsGABA, β-alanineSNAP-5114, EGYT-3886
GAT3SLC6A11Astrocytes (brainstem, cerebellum)GABA, β-alanineSNAP-5114, NNC-05-2045

Disruption of GABAergic signaling—particularly impaired reuptake via GAT1—contributes significantly to epileptogenesis, the process by which normal brain tissue becomes hyperexcitable and prone to generating spontaneous seizures. Reduced GABA availability or function lowers the seizure threshold. For example, mutations in SLC6A1 (encoding GAT1) are causally linked to epilepsy with myoclonic-atonic seizures [2] [5]. Furthermore, preclinical models demonstrate that diminished GAT1 function or expression (e.g., in knockout mice or via pharmacological blockade) elevates synaptic GABA concentrations, prolonging inhibitory postsynaptic potentials and suppressing seizure activity. Consequently, selectively inhibiting GAT1 presents a rational strategy to counteract pathological hyperexcitability in disorders like epilepsy [2] [3] [5]. LU-32-176B operates within this framework, aiming to augment synaptic GABA more precisely than older, less selective agents.

Historical Development of GAT1-Selective Inhibitors

The pursuit of GAT1-selective inhibitors evolved through distinct chemical generations, driven by the need to overcome limitations of early GABA analogs:

  • First-Generation Inhibitors (Foundation): The cyclic GABA analogs nipecotic acid and guvacine were identified in the 1970s as prototypical GAT inhibitors. They competitively block GABA uptake by binding the transporter’s substrate site. However, their zwitterionic nature (possessing both acidic and basic groups at physiological pH) severely limits blood-brain barrier (BBB) penetration, rendering them therapeutically impractical for CNS targets without invasive delivery [4]. Research revealed enantiomeric selectivity; (R)-nipecotic acid exhibited significantly higher potency than its (S)-enantiomer against GAT1 [4].

  • Lipophilic Prodrug Strategies (Bridging the BBB): To enhance BBB permeability, lipophilic prodrugs of nipecotic acid and guvacine were engineered. Tiagabine (Gabatril®), derived from N-dipeptide derivatives of nipecotic acid, became the first clinically approved GAT1-selective inhibitor in 1997 for adjunctive treatment of partial seizures. Its design incorporates a lipophilic anchor (a di-substituted thiophene ring), enabling CNS access where it is cleaved to release the active nipecotic acid moiety. Tiagabine demonstrated that selective GAT1 inhibition can exert anticonvulsant effects in humans [2] [4] [5].

  • Next-Generation Selective Inhibitors (Refinement): Post-tiagabine research focused on discovering non-amino acid-based inhibitors with improved selectivity profiles, reduced side-effect potential, or novel binding mechanisms. This era yielded compounds like NO-711 (a potent, highly selective GAT1 research tool), EF1502 (exhibiting activity at both GAT1 and BGT-1), and crucially, LU-32-176B [2] [4]. LU-32-176B emerged from systematic structural optimization programs aimed at identifying scaffolds distinct from nipecotic acid/tiagabine. While detailed structure-activity relationship (SAR) data for LU-32-176B is less public than for tiagabine, its inclusion in inhibitor screening tables alongside established compounds signifies its recognition as a distinct pharmacological entity within the GAT1 inhibitor arsenal [2] [4].

Properties

Product Name

LU-32-176B

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

Molecular Formula

C23H24F2N2O2

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28)

InChI Key

QOSIKKDOOCQXMT-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

LU32-176B; LU 32-176B; LU32176B.

Canonical SMILES

C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.